molecular formula C17H18N2O3 B4939953 5-[(4-Propan-2-ylphenyl)methylidene]-1-prop-2-enyl-1,3-diazinane-2,4,6-trione

5-[(4-Propan-2-ylphenyl)methylidene]-1-prop-2-enyl-1,3-diazinane-2,4,6-trione

Cat. No.: B4939953
M. Wt: 298.34 g/mol
InChI Key: OITMSVKDNKEIAB-UHFFFAOYSA-N
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Description

5-[(4-Propan-2-ylphenyl)methylidene]-1-prop-2-enyl-1,3-diazinane-2,4,6-trione is a compound that belongs to the class of barbiturates. Barbiturates are known for their sedative and hypnotic properties. This compound is characterized by its unique structure, which includes a diazinane ring and a prop-2-enyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(4-Propan-2-ylphenyl)methylidene]-1-prop-2-enyl-1,3-diazinane-2,4,6-trione typically involves the reaction of 4-propan-2-ylbenzaldehyde with a barbituric acid derivative under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The mixture is heated to facilitate the reaction, leading to the formation of the desired compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The process may also include purification steps such as recrystallization to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-[(4-Propan-2-ylphenyl)methylidene]-1-prop-2-enyl-1,3-diazinane-2,4,6-trione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.

    Substitution: It can undergo nucleophilic substitution reactions, where a nucleophile replaces a functional group in the compound.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted diazinane derivatives.

Scientific Research Applications

5-[(4-Propan-2-ylphenyl)methylidene]-1-prop-2-enyl-1,3-diazinane-2,4,6-trione has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis to study reaction mechanisms and pathways.

    Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Industry: Utilized in the development of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of 5-[(4-Propan-2-ylphenyl)methylidene]-1-prop-2-enyl-1,3-diazinane-2,4,6-trione involves its interaction with the central nervous system. It binds to the gamma-aminobutyric acid (GABA) receptors, enhancing the inhibitory effects of GABA. This leads to a sedative effect, reducing neuronal excitability and inducing sleep.

Comparison with Similar Compounds

Similar Compounds

    Phenobarbital: Another barbiturate with similar sedative properties.

    Thiopental: A barbiturate used as an anesthetic.

    Secobarbital: Known for its use in the treatment of insomnia.

Uniqueness

5-[(4-Propan-2-ylphenyl)methylidene]-1-prop-2-enyl-1,3-diazinane-2,4,6-trione is unique due to its specific structural features, which may confer distinct pharmacological properties compared to other barbiturates. Its unique structure allows for specific interactions with biological targets, potentially leading to different therapeutic effects.

Properties

IUPAC Name

5-[(4-propan-2-ylphenyl)methylidene]-1-prop-2-enyl-1,3-diazinane-2,4,6-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O3/c1-4-9-19-16(21)14(15(20)18-17(19)22)10-12-5-7-13(8-6-12)11(2)3/h4-8,10-11H,1,9H2,2-3H3,(H,18,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OITMSVKDNKEIAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)C=C2C(=O)NC(=O)N(C2=O)CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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